1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
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Description
1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine is a useful research compound. Its molecular formula is C17H29N5O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20419636 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Metabolic Pathways
Compounds related to the specified chemical have been investigated for their roles in enzyme inhibition and understanding metabolic pathways. For example, the study on the oxidative metabolism of Lu AA21004, a novel antidepressant, investigates its metabolism in human liver microsomes and identifies various metabolites and the enzymes involved in their formation, highlighting the compound's interactions with cytochrome P450 enzymes (Hvenegaard et al., 2012). Such research is crucial for drug development, providing insights into drug metabolism and potential interactions in the human body.
Antimicrobial Activity
Research on derivatives of similar compounds has also explored their antimicrobial properties. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives evaluated their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing the structure-activity relationships that contribute to their antimicrobial activity (Vinaya et al., 2009). This indicates potential applications in agriculture or as a foundation for developing new antimicrobial agents.
Cancer Research and Receptor Binding
Compounds with similar structures have been evaluated for their binding affinity to various receptors, offering potential applications in cancer research and therapy. For instance, analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise for diagnostic and therapeutic applications in oncology (Abate et al., 2011). Research in this area aims to develop more effective cancer diagnostics and treatments by targeting specific receptors.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-20-16(13-21-9-3-2-4-10-21)18-19-17(20)14-7-11-22(12-8-14)25(23,24)15-5-6-15/h14-15H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIPLMGMLXDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)S(=O)(=O)C3CC3)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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